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Abstract: Strontium selenide (SrSe), an alkaline earth metal chalcogenide, has garnered

significant interest for its potential applications in optoelectronic devices and as a subject of

study under high-pressure conditions. Theoretical calculations, predominantly based on

Density Functional Theory (DFT), serve as a powerful tool to predict and understand its

fundamental properties before experimental synthesis and characterization. This guide

provides an in-depth overview of the theoretically calculated structural, electronic, and

mechanical properties of SrSe, summarizes key quantitative data, and outlines the

computational methodologies employed in these theoretical investigations.

Computational Methodology: First-Principles
Calculations
The theoretical data presented for Strontium Selenide are primarily derived from ab initio

(first-principles) calculations, which rely on the principles of quantum mechanics to model

materials from the ground up without empirical parameters.

Detailed Methodologies:

Density Functional Theory (DFT): This is the most common theoretical framework used for

solid-state calculations.[1][2] DFT simplifies the complex many-body problem of interacting

electrons into a more manageable one by focusing on the electron density.[1] Modern DFT

simulation software can compute a wide array of properties, including structural, electronic,

optical, elastic, and thermodynamic characteristics.[2]
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Approximations for Exchange-Correlation Functional: Since the exact form of the exchange-

correlation functional in DFT is unknown, approximations are necessary. Commonly used

approximations in the study of SrSe include:

Local Density Approximation (LDA): A simpler functional that is often a starting point for

calculations.

Generalized Gradient Approximation (GGA): An improvement over LDA that considers the

gradient of the electron density. The Perdew-Burke-Ernzerhof (PBE) formulation of GGA is

frequently used for SrSe.[3]

Computational Approaches:

Plane-Wave Pseudopotential (PW-PP) Method: This approach simplifies the calculation by

replacing the strong Coulomb potential of the nucleus and the core electrons with a

weaker, more computationally manageable pseudopotential. The valence electron

wavefunctions are then expanded in a set of plane waves.

Full-Potential Linearized Augmented Plane-Wave (FP-LAPW) Method: This is one of the

most accurate methods for performing electronic structure calculations in crystalline solids.

It divides the unit cell into atomic spheres and an interstitial region, using different basis

sets in each, without making approximations to the shape of the potential.

Band Gap Correction: Standard DFT functionals like GGA are known to underestimate the

band gap of semiconductors.[1] To obtain more accurate electronic properties, advanced

methods are sometimes employed:

GW Approximation: This many-body perturbation theory approach provides more reliable

band gap values compared to standard DFT.

The general workflow for these theoretical calculations is depicted below.
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Typical workflow for a first-principles DFT calculation of material properties.
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Structural Properties
At ambient conditions, Strontium Selenide crystallizes in the rock-salt (NaCl) structure, also

known as the B1 phase.[4] Under the application of high pressure, it undergoes a structural

phase transition to the Cesium Chloride (CsCl) or B2 structure.[5] This transformation is a key

characteristic of many alkaline-earth chalcogenides. Theoretical calculations have successfully

predicted this phase transition, with results that are in good agreement with experimental

observations.
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NaCl-type Structure
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CsCl-type Structure
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Pressure-induced structural phase transition in Strontium Selenide.

The calculated lattice parameters and transition pressures are summarized in the table below.

Property Phase Theoretical Value Experimental Value

Lattice Constant (a) B1 (NaCl) 6.24 Å[3], 6.251 Å[6] 6.23 Å[3]

B2 (CsCl) 3.676 Å[6] -

Phase Transition

Pressure (Pt)
B1 → B2 13.6 GPa, 16 GPa 12.5 - 17.5 GPa

Electronic Properties
Theoretical studies consistently show that SrSe is a semiconductor. A key point of investigation

is the nature of its band gap—whether it is direct or indirect. In a direct band gap

semiconductor, the top of the valence band and the bottom of the conduction band occur at the

same momentum vector (k-vector), allowing for efficient light emission.[7] In an indirect band

gap material, they occur at different k-vectors, requiring the involvement of a phonon (a lattice

vibration) to conserve momentum during an electronic transition.[7]
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Most theoretical calculations predict that SrSe has an indirect band gap at ambient pressure,

with the valence band maximum (VBM) typically at the Γ point and the conduction band

minimum (CBM) at the X point of the Brillouin zone. Under high pressure, the band gap

narrows, and calculations predict that SrSe will transition to a metallic state at pressures

exceeding 46 GPa.
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Conceptual diagram of an indirect band gap (Γ to X) in SrSe.

The table below compares various calculated and experimentally determined band gap values

for SrSe. The variation in theoretical values often stems from the different DFT functionals and

computational methods used.

Band Gap Type Theoretical Value (eV) Experimental Value (eV)

Indirect (Γ-X) 2.21 eV (GGA) 3.81 eV, 4.53 eV[8]

Direct (Γ-Γ) - 4.47 eV, 5.19 eV[8]

Mechanical Properties
The response of a crystal to external forces is described by its elastic constants.[9] For a cubic

crystal system like SrSe, there are three independent elastic constants: C11, C12, and C44.

These constants can be calculated from first principles by applying small strains to the crystal

lattice and calculating the resulting stress. From these fundamental constants, important

mechanical properties like the Bulk modulus (K), Shear modulus (G), and Young's modulus (E)

can be derived.[10][11]
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Bulk Modulus (K): Resistance to uniform compression.[12]

Shear Modulus (G): Resistance to shape change at a constant volume.[10]

Young's Modulus (E): Stiffness or resistance to elastic deformation under tensile or

compressive stress.[11]

Below is a summary of theoretically calculated elastic properties for SrSe in its stable B1

phase.

Property Unit Calculated Value

C11 GPa 78.4

C12 GPa 12.8

C44 GPa 13.9

Bulk Modulus (K) GPa 34.67

Shear Modulus (G) GPa 29.8

Young's Modulus (E) GPa 70.3

Optical and Thermoelectric Properties
Optical Properties: The interaction of SrSe with light can be predicted by calculating its

frequency-dependent complex dielectric function (ε(ω)). From this, other important optical

parameters such as the refractive index (n), extinction coefficient (k), absorption coefficient (α),

and reflectivity (R) can be determined.[13][14] The static refractive index, n(0), is related to the

static dielectric constant, ε1(0), by n = √ε1.[15] Theoretical calculations provide a static

refractive index of approximately 2.12 for SrSe.

Thermoelectric Properties: Thermoelectric materials can convert heat into electricity and vice

versa. Their efficiency is characterized by the dimensionless figure of merit (ZT), defined as ZT

= (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute

temperature, and κ is the thermal conductivity.[8][16][17] First-principles calculations combined

with Boltzmann transport theory can predict these coefficients to assess a material's potential

for thermoelectric applications. While detailed thermoelectric data for SrSe is sparse,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://en.wikipedia.org/wiki/Bulk_modulus
https://www.diecasting-mould.com/news/shear-modulus-vs-bulk-modulus-definition-symbol-units-formula-calculate-example-difference-relation
https://dewesoft.com/blog/understanding-elastic-moduli
https://docs.siesta-project.org/projects/siesta/en/school-2021/tutorials/optical-properties/
https://www.youtube.com/watch?v=R8GnW2vTooM
https://www.doitpoms.ac.uk/tlplib/dielectrics/dielectric_refractive_index.php
https://thermoelectrics.matsci.northwestern.edu/thermoelectrics/index.html
https://www.linseis.com/en/properties/zt-figure-of-merit/
https://docs.nanoacademic.com/nanodcal/Phonons-Heat_transport/Thermoelectric-properties/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


theoretical studies on related strontium chalcogenides like SrS suggest that these materials

could have potential for p-type thermoelectric applications.

Conclusion
Theoretical calculations based on Density Functional Theory provide a robust framework for

predicting the fundamental properties of Strontium Selenide. There is a strong consensus

from these calculations that SrSe is an indirect band gap semiconductor at ambient conditions

and undergoes a pressure-induced phase transition from the B1 (NaCl) to the B2 (CsCl)

structure, findings that align well with available experimental data. Calculated structural and

mechanical properties provide valuable benchmarks for material performance. While standard

DFT methods underestimate the band gap, the qualitative features of the electronic structure

are consistently reproduced. Future theoretical work employing more advanced computational

techniques will continue to refine our understanding of SrSe's properties, guiding experimental

efforts in harnessing its potential for technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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